molecular formula C11H12N2O B14811251 5-Cyclopropoxy-6-ethylnicotinonitrile

5-Cyclopropoxy-6-ethylnicotinonitrile

Cat. No.: B14811251
M. Wt: 188.23 g/mol
InChI Key: FTDVTWKAGSRAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-6-ethylnicotinonitrile is an organic compound with the molecular formula C11H12N2O It is a derivative of nicotinonitrile, featuring a cyclopropoxy group at the 5-position and an ethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-ethylnicotinonitrile typically involves the cyclopropanation of a suitable precursor, followed by nitrile formation. One common method includes the reaction of 5-cyclopropoxy-6-ethylpyridine with a cyanating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-ethylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

5-Cyclopropoxy-6-ethylnicotinonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-ethylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can impart unique binding properties, while the nitrile group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropoxy-6-methylnicotinonitrile: Similar structure but with a methyl group instead of an ethyl group.

    5-Cyclopropoxy-6-propylnicotinonitrile: Similar structure but with a propyl group instead of an ethyl group.

    5-Cyclopropoxy-6-ethylnicotinamide: Similar structure but with an amide group instead of a nitrile group.

Uniqueness

5-Cyclopropoxy-6-ethylnicotinonitrile is unique due to the specific combination of the cyclopropoxy and ethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-cyclopropyloxy-6-ethylpyridine-3-carbonitrile

InChI

InChI=1S/C11H12N2O/c1-2-10-11(14-9-3-4-9)5-8(6-12)7-13-10/h5,7,9H,2-4H2,1H3

InChI Key

FTDVTWKAGSRAOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)C#N)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.